N-cyclopentyl-N'-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea
Beschreibung
N-cyclopentyl-N'-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea is an organosulfur compound with a molecular formula of C15H22N2S2 . This compound belongs to the class of thioureas, which are known for their diverse applications in various fields such as organic synthesis, pharmaceuticals, and industrial processes .
Eigenschaften
Molekularformel |
C15H22N2S2 |
|---|---|
Molekulargewicht |
294.5 g/mol |
IUPAC-Name |
1-cyclopentyl-3-[2-(4-methylphenyl)sulfanylethyl]thiourea |
InChI |
InChI=1S/C15H22N2S2/c1-12-6-8-14(9-7-12)19-11-10-16-15(18)17-13-4-2-3-5-13/h6-9,13H,2-5,10-11H2,1H3,(H2,16,17,18) |
InChI-Schlüssel |
ZDEFPFMXMGONQQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SCCNC(=S)NC2CCCC2 |
Kanonische SMILES |
CC1=CC=C(C=C1)SCCNC(=S)NC2CCCC2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N'-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea typically involves the reaction of cyclopentylamine with 2-[(4-methylphenyl)sulfanyl]ethyl isothiocyanate . The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol, and at a temperature range of 0-25°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopentyl-N'-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Alkylated thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N'-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its pharmacological properties, including antibacterial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-N'-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea involves its interaction with specific molecular targets. It can inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase by binding to their active sites . The compound’s sulfur atom plays a crucial role in forming strong interactions with the enzyme’s active site, leading to inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Cyclopentyl-3-phenyl-2-thiourea
- 1-Cyclopentyl-3-(4-methylphenyl)thiourea
- 1-Cyclopentyl-3-[2-(4-methoxyphenyl)ethyl]thiourea
Uniqueness
N-cyclopentyl-N'-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenylsulfanyl group enhances its lipophilicity and potential interactions with biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
